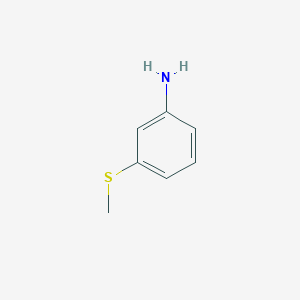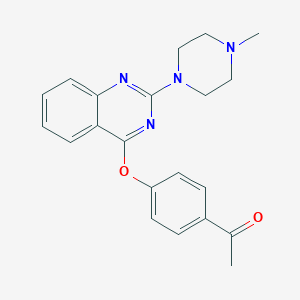![molecular formula C17H19NO B157631 4-[1,1'-ビフェニル]-4-YL-4-ピペリジノール CAS No. 137884-47-0](/img/structure/B157631.png)
4-[1,1'-ビフェニル]-4-YL-4-ピペリジノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[1,1’-Biphenyl]-4-YL-4-piperidinol is an organic compound that features a biphenyl group attached to a piperidinol moiety
科学的研究の応用
4-[1,1’-Biphenyl]-4-YL-4-piperidinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
作用機序
Target of Action
Similar compounds such as telmisartan, an angiotensin ii receptor antagonist (arb), bind to the angiotensin ii type 1 (at1) receptors . This suggests that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also target similar receptors or pathways.
Mode of Action
Arbs like telmisartan inhibit the action of angiotensin ii on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have a similar mode of action.
Biochemical Pathways
It’s known that arbs like telmisartan can affect the renin-angiotensin system , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also influence similar pathways.
Result of Action
Similar compounds have shown antibacterial activities against antibiotic-resistant bacteria , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have similar effects.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1,1’-Biphenyl]-4-YL-4-piperidinol typically involves the coupling of a biphenyl derivative with a piperidinol precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated piperidinol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4-[1,1’-Biphenyl]-4-YL-4-piperidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidinol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a fully saturated piperidine ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-[1,1’-Biphenyl]-4-YL-4-piperidinone.
Reduction: Formation of 4-[1,1’-Biphenyl]-4-YL-piperidine.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
類似化合物との比較
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups on both benzene rings.
4-[1,1’-Biphenyl]-4-YL-piperidine: A reduced form of 4-[1,1’-Biphenyl]-4-YL-4-piperidinol.
Uniqueness: 4-[1,1’-Biphenyl]-4-YL-4-piperidinol is unique due to the presence of both a biphenyl group and a piperidinol moiety, which confer distinct chemical and biological properties.
特性
IUPAC Name |
4-(4-phenylphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFEAYWUYVNKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633520 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137884-47-0 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
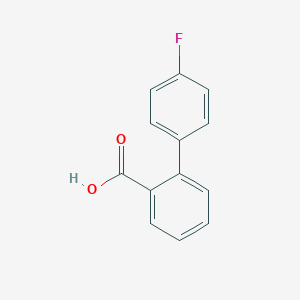


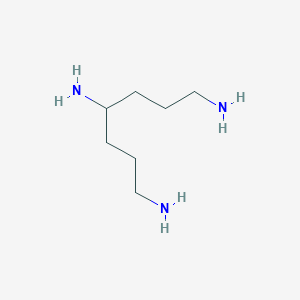

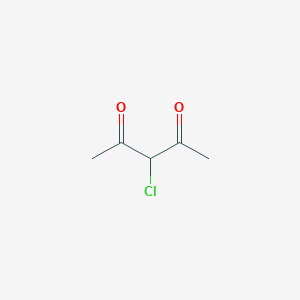

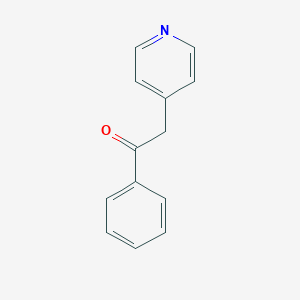
![[2-(Dimethylamino)ethyl]hydrazine](/img/structure/B157565.png)

